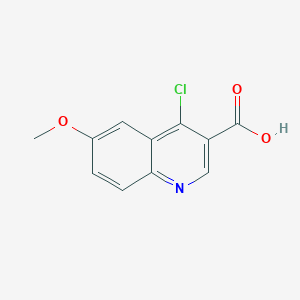

4-Chloro-6-methoxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-6-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZOKWFJQCRERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591475 | |

| Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-72-7 | |

| Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-6-methoxyquinoline-3-carboxylic acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a recurring motif in a multitude of biologically active compounds.[1] Specifically, the 4-quinolone-3-carboxylic acid framework is the backbone of numerous antibacterial agents and is increasingly explored for its potential in treating multidrug-resistant tuberculosis, as well as for its antitumor and anti-HIV activities.[2] The synthesis of derivatives such as 4-chloro-6-methoxyquinoline-3-carboxylic acid is therefore of paramount importance for the development of novel therapeutics. This guide will focus on the most prevalent and efficient synthetic route, which commences with substituted anilines and proceeds through a 4-hydroxyquinoline intermediate.

Primary Synthetic Pathway: From Aniline to the Final Product

The most established and versatile method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[3][4][5][6] This multi-step process is followed by a chlorination step to yield the desired product.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives from anilines.[4][6] The reaction proceeds in several distinct stages:

-

Condensation: The synthesis initiates with the nucleophilic attack of an aniline, in this case, p-anisidine (4-methoxyaniline), on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3]

-

Thermal Cyclization: This critical step requires high temperatures (often above 250°C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[3][5] The reaction is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.

-

Saponification (Hydrolysis): The resulting ethyl ester of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is then hydrolyzed, usually with an aqueous solution of sodium hydroxide, to yield the corresponding carboxylic acid.[3][4]

Mechanism of the Gould-Jacobs Reaction:

Caption: Simplified mechanism of the Gould-Jacobs reaction.

The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, such as the methoxy group in p-anisidine, at the meta and para positions.[4]

Part A: Condensation

-

In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Part B: Thermal Cyclization

-

Add a high-boiling point solvent (e.g., Dowtherm A) to the intermediate from Part A.

-

Heat the mixture to approximately 250°C for 20-30 minutes. The product will precipitate upon cooling.

-

Filter the solid and wash with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Part C: Saponification

-

Suspend the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid ethyl ester in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.[3]

-

Filter the solid, wash with water, and dry under vacuum.

| Step | Key Reagents | Typical Conditions | Expected Yield |

| Condensation | p-Anisidine, DEEM | 100-130°C, 1-2 h | Quantitative |

| Cyclization | Anilidomethylenemalonate | ~250°C, 20-30 min | 70-85% |

| Saponification | NaOH (aq) | Reflux, 1-2 h | >90% |

Note: Microwave-assisted protocols have been developed for the Gould-Jacobs reaction, significantly reducing reaction times and in some cases improving yields.[3]

The final step in the synthesis is the conversion of the 4-hydroxyl group to a chlorine atom. This is a crucial transformation as the 4-chloroquinoline moiety is a versatile handle for further functionalization, particularly in nucleophilic aromatic substitution reactions.[7]

The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9][10]

Mechanism of Chlorination with POCl₃: The mechanism is believed to be analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[9]

-

To a stirred suspension of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene or excess POCl₃), slowly add phosphorus oxychloride (3-5 eq).[11]

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically 90-120°C) for 2-4 hours. Monitor the reaction progress by TLC.[9]

-

After completion, cool the reaction mixture and carefully pour it into ice water to quench the excess POCl₃.

-

Neutralize the solution with a base, such as aqueous sodium bicarbonate or potassium carbonate, until the product precipitates.[11][12]

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

| Parameter | Condition |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Solvent | Toluene or excess POCl₃ |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Temperature | 90-120°C |

| Reaction Time | 2-4 hours |

Critical Considerations for Chlorination:

-

Anhydrous Conditions: It is imperative to use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃ and the product.[9]

-

Workup: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water at non-neutral pH. Careful control of the workup conditions is essential to maximize yield.[9]

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is the most common route, other named reactions can be employed for the synthesis of the quinoline core, including the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[5][13] However, for the specific substitution pattern of this compound, the Gould-Jacobs approach generally offers the most direct and efficient pathway.

Conclusion

The synthesis of this compound is a well-established process that hinges on the robust Gould-Jacobs reaction for the formation of the core quinoline structure, followed by a reliable chlorination step. A thorough understanding of the underlying mechanisms and careful control of reaction conditions, particularly during the chlorination and workup stages, are crucial for achieving high yields and purity. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

-

Gould-Jacobs Reaction. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1 | Journal of the American Chemical Society - ACS Publications. [Link]

- US3567732A - Process for the preparation of chlorinated quinolines - Google P

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [Link]

-

Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine1 | Journal of the American Chemical Society. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P

- EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P

-

lepidine - Organic Syntheses Procedure. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. mdpi.com [mdpi.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 13. iipseries.org [iipseries.org]

An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS: 179024-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS: 179024-72-7), a member of the quinoline carboxylic acid class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established principles of medicinal chemistry to offer a robust profile for research and development purposes. This guide covers the compound's chemical identity, predicted physicochemical properties, potential synthetic routes, proposed analytical methodologies, and a discussion of its relevance within the broader context of drug discovery, supported by data on the biological activities of structurally similar quinoline derivatives. Safety and handling precautions based on analogous compounds are also detailed.

Chemical Identity and Structure

This compound belongs to a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 179024-72-7 |

| Molecular Formula | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties

Table 2: Predicted and Estimated Physicochemical Properties

| Property | Predicted/Estimated Value | Notes and Source |

| Boiling Point | 389.2 ± 37.0 °C | Predicted value. |

| Melting Point | >250 °C (decomposes) | Estimated based on related quinoline carboxylic acids which often have high melting points. For example, 4-hydroxyquinoline-3-carboxylic acid has a melting point of 268-273 °C[1]. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and DMF. | General solubility characteristic for this class of compounds. For quantitative analysis, solubility testing in relevant solvents is recommended. |

| pKa | Carboxylic Acid: ~4-5, Quinoline Nitrogen: ~2-3 | Estimated based on the electronic effects of the substituents. The chloro group is electron-withdrawing, which would slightly decrease the pKa of the carboxylic acid and the quinoline nitrogen compared to unsubstituted analogs. |

| LogP | ~2.5 - 3.5 | Estimated. The presence of the chloro and methoxy groups increases lipophilicity compared to the parent quinoline carboxylic acid. A LogP in this range suggests moderate cell permeability. |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for quinoline ring formation. A plausible synthetic route is outlined below, based on common reactions in quinoline chemistry.

Proposed Synthetic Pathway

A common method for constructing the quinoline core is the Gould-Jacobs reaction.

Sources

The Multifaceted Biological Activities of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

The quinoline ring system, particularly when functionalized with a carboxylic acid at the 3-position, represents a privileged scaffold in medicinal chemistry. This core structure is the foundation for a diverse array of synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of quinoline-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this important class of molecules.

Antibacterial Activity: Targeting Bacterial DNA Replication

Quinoline-3-carboxylic acids are perhaps most renowned for their potent antibacterial properties, forming the chemical backbone of the quinolone and fluoroquinolone antibiotics. These agents have been instrumental in the fight against bacterial infections for decades.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism of quinoline-3-carboxylic acid derivatives is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[1]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relaxation of positive supercoils that arise ahead of the replication fork.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolone derivatives bind to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient double-stranded DNA breaks created by the enzymes, leading to a stalled replication fork, the accumulation of toxic DNA damage, and ultimately, bacterial cell death.[1] The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity, as it is involved in the key interactions within the enzyme-DNA complex.[1]

Figure 1: Mechanism of antibacterial action of quinoline-3-carboxylic acid derivatives.

Structure-Activity Relationships (SAR) for Antibacterial Activity

The antibacterial potency and spectrum of quinoline-3-carboxylic acid derivatives are significantly influenced by the substituents at various positions of the quinoline ring.

| Position | Substituent Effect on Antibacterial Activity |

| C-3 | The carboxylic acid group is essential for activity, participating in binding to the enzyme-DNA complex.[1] Esterification or amidation of this group generally leads to a loss of activity. |

| C-4 | The keto group at C-4 is also crucial for antibacterial activity. |

| N-1 | Small alkyl groups, such as cyclopropyl, are often optimal for potent activity against a broad spectrum of bacteria. |

| C-6 | A fluorine atom at this position, a hallmark of the fluoroquinolones, significantly enhances antibacterial activity and cell penetration. |

| C-7 | Substituents at this position, often a piperazine or a similar heterocyclic ring, play a major role in determining the antibacterial spectrum and potency against specific pathogens. |

| C-8 | A halogen or a methoxy group at this position can modulate the pharmacokinetic and pharmacodynamic properties of the compound. |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of novel compounds.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Test compound (quinoline-3-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator (37°C)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

-

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anticancer Activity: A Multi-pronged Approach

Quinoline-3-carboxylic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often target key cellular processes involved in cancer cell growth and survival.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant anticancer mechanism for some quinoline-carboxylic acid derivatives is the inhibition of human dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for a continuous supply of pyrimidine nucleotides.

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to an arrest of the cell cycle and the induction of apoptosis in rapidly dividing cancer cells.[1] The carboxylic acid group at the C-4 position of the quinoline ring has been identified as a critical feature for the inhibition of DHODH.[4]

Other Anticancer Mechanisms

Beyond DHODH inhibition, quinoline-3-carboxylic acid derivatives have been reported to exert their anticancer effects through various other mechanisms, including:

-

Inhibition of Protein Kinases: Certain derivatives have shown inhibitory activity against protein kinases, such as CK2, which are often dysregulated in cancer and play crucial roles in cell signaling pathways controlling cell growth, proliferation, and survival.[6]

-

Induction of Apoptosis: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

Anti-inflammatory Activity: Chronic inflammation is a known driver of cancer development. Some quinoline-3-carboxylic acid derivatives possess anti-inflammatory properties, which may contribute to their overall anticancer effects.[3]

Structure-Activity Relationships (SAR) for Anticancer Activity

The SAR for the anticancer activity of quinoline-3-carboxylic acid derivatives is highly dependent on the specific molecular target.

| Position | Substituent Effect on Anticancer Activity (DHODH Inhibition) |

| C-2 | Bulky, hydrophobic substituents are generally required for potent DHODH inhibition.[4] |

| C-3 | While not directly involved in DHODH inhibition for C-4 carboxylic acids, modifications here can influence solubility and other pharmacokinetic properties. |

| C-4 | A carboxylic acid at this position is a strict requirement for DHODH inhibitory activity.[4] |

| Benzo Ring | Substitutions on the benzo portion of the quinoline ring can significantly impact potency and selectivity.[4] |

For other anticancer mechanisms, the SAR can vary significantly. For instance, in the case of protein kinase inhibitors, the nature and position of substituents will be dictated by the specific topology of the kinase's ATP-binding pocket.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, K562)[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (quinoline-3-carboxylic acid derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in a complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Figure 3: Workflow for the in vitro cytotoxicity MTT assay.

Other Notable Biological Activities

The versatility of the quinoline-3-carboxylic acid scaffold extends to other therapeutic areas, including:

-

Antimalarial Activity: Certain quinolone-3-carboxylic acid derivatives have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[7] The 3-carboxylic acid moiety has been explored in these derivatives to potentially avoid interactions with bacterial topoisomerases while retaining antimalarial efficacy.[7]

-

Antiviral Activity: The quinoline nucleus is present in several compounds with antiviral properties. Research into quinoline-3-carboxylic acid derivatives for antiviral applications is an active area of investigation.

-

Anti-inflammatory Activity: As mentioned earlier, some derivatives have shown potent anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders.[3]

-

P2X7R Antagonism: Some quinoline carboxamide derivatives have been identified as potent antagonists of the P2X7 receptor, which is implicated in various pathological conditions, including cancer and inflammation.[8]

Conclusion

Quinoline-3-carboxylic acid and its derivatives represent a highly valuable and versatile scaffold in drug discovery. Their well-established antibacterial activity, coupled with their emerging potential as anticancer, antimalarial, and anti-inflammatory agents, underscores the continued importance of this chemical class in medicinal chemistry. A thorough understanding of their mechanisms of action, structure-activity relationships, and the appropriate experimental methodologies for their evaluation is crucial for the successful development of new and effective therapeutic agents based on this privileged core structure. The information and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the therapeutic potential of quinoline-3-carboxylic acid derivatives.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.

- BenchChem. (2025).

- Ma, C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 804-808.

- Chen, J., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.

- Sumburen, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2216-2228.

- Al-Warhi, T., et al. (2024).

- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.

- Marella, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-10.

- Ali, L., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4991.

- Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4553-4574.

- Omae, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

4-chloro-6-methoxyquinoline-3-carboxylic acid mechanism of action in cancer cells

An In-depth Technical Guide to Elucidating the Anticancer Mechanism of 4-chloro-6-methoxyquinoline-3-carboxylic acid

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents. Its derivatives have been shown to exert their effects through a multitude of mechanisms, including kinase inhibition, DNA damage, and disruption of the cell cycle. This technical guide focuses on a specific, yet under-investigated derivative, this compound. While direct studies on this compound are not extensively published, its structural features suggest a strong potential for anticancer activity. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate its mechanism of action in cancer cells. We will proceed from broad, cell-based assays to more specific molecular target identification and validation, outlining the causality behind each experimental choice and providing detailed, self-validating protocols.

Introduction: The Quinoline Scaffold and the Therapeutic Potential of this compound

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[1] Several quinoline-based drugs are currently in clinical use for cancer therapy, and many more are in various stages of clinical trials.[2] The anticancer efficacy of these compounds stems from their ability to interact with a diverse range of molecular targets within cancer cells.

The mechanisms of action for quinoline derivatives are varied and include:

-

Topoisomerase Inhibition: Many quinoline analogs function as DNA intercalating agents, interfering with the replication process by inhibiting topoisomerase enzymes.[3][4]

-

Kinase Inhibition: A significant number of quinoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway.[1][2][4]

-

Induction of Apoptosis and Cell Cycle Arrest: By targeting key regulatory proteins, quinoline compounds can halt the cell cycle at different phases and trigger programmed cell death (apoptosis).[3][5]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division.[2][4]

The subject of this guide, this compound, possesses key structural motifs—a quinoline core, a chloro substituent at position 4, a methoxy group at position 6, and a carboxylic acid at position 3—that suggest potential interactions with multiple biological targets. The 4-chloro position is often a reactive site for nucleophilic substitution, allowing for covalent modification of target proteins, while the carboxylic acid group can form key hydrogen bonds within enzyme active sites.[6] Based on the activities of structurally related compounds, we hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or by acting as a multi-angiokinase inhibitor.[7][8][9]

This guide will provide a systematic approach to test these hypotheses, starting with broad phenotypic assays and progressively narrowing down to specific molecular target identification and validation.

Phase 1: Initial Assessment of Anticancer Activity and Cellular Effects

The first step in characterizing a novel compound is to determine its general cytotoxic and antiproliferative effects on a panel of cancer cell lines. This phase will also provide initial insights into the primary cellular processes affected by the compound.

Cell Viability and Proliferation Assays

The primary objective is to determine the concentration-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome and Interpretation:

A dose-dependent decrease in cell viability will indicate that the compound has cytotoxic or cytostatic effects. The IC50 values across different cell lines will provide information on the compound's potency and potential selectivity.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| PC-3 | Prostate Cancer | 3.5 |

| HEK293 | Non-cancerous | > 50 |

A higher IC50 value in non-cancerous cell lines like HEK293 would suggest some level of cancer cell selectivity.[6]

Apoptosis and Cell Cycle Analysis

To determine if the observed decrease in cell viability is due to programmed cell death or cell cycle arrest, flow cytometry-based assays are essential.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cells as described above.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Logical Flow for Initial Cellular Assays

Caption: Workflow for initial assessment of cellular effects.

Phase 2: Mechanistic Pathway Elucidation

Based on the initial findings and the known targets of quinoline derivatives, this phase focuses on identifying the specific signaling pathways modulated by this compound.

Kinase Inhibition Profiling

Given that many quinoline derivatives are kinase inhibitors, a broad kinase screen is a logical next step.[1][4] However, a more targeted approach based on the PI3K/Akt/mTOR pathway is also warranted, as this pathway is a known target for similar compounds.[7][9]

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

-

Cell Lysis: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, p-4EBP1, 4EBP1).

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Interpretation of Potential Results:

A decrease in the phosphorylation levels of Akt, mTOR, S6K, and 4EBP1 would strongly suggest that this compound inhibits the PI3K/Akt/mTOR pathway.

Hypothesized PI3K/Akt/mTOR Inhibition Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

DNA Damage and Topoisomerase Activity

To investigate if the compound interacts with DNA or inhibits topoisomerases, a comet assay and a topoisomerase activity assay can be performed.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment and Embedding: Treat cells with the compound, then embed them in agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and soluble cell components, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Phase 3: Specific Target Identification and Validation

If the previous phases suggest a specific mechanism, such as kinase inhibition, the final phase is to identify the direct molecular target(s).

Chemical Proteomics for Target Identification

Chemical proteomics approaches can identify the direct binding partners of a small molecule within the complex cellular environment.

Experimental Workflow: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the tagged compound with cell lysates.

-

Affinity Purification: Use streptavidin beads to pull down the biotin-tagged compound along with its bound proteins.

-

Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the tagged compound compared to controls.

Logical Flow for Target Identification

Caption: Workflow for chemical proteomics-based target identification.

Target Validation

Once potential targets are identified, it is crucial to validate that they are indeed responsible for the observed cellular effects.

Experimental Protocol: siRNA-mediated Gene Knockdown

-

siRNA Transfection: Transfect cancer cells with siRNAs targeting the identified protein(s).

-

Compound Treatment: Treat the knockdown cells with this compound.

-

Phenotypic Analysis: Assess cell viability or other relevant phenotypes. If knockdown of the target protein mimics the effect of the compound or sensitizes the cells to the compound, it validates the target.

Experimental Protocol: In Vitro Kinase Assay

If a specific kinase is identified, its inhibition by the compound can be confirmed using a direct in vitro kinase assay with the purified enzyme.

Conclusion

The investigation into the mechanism of action of this compound in cancer cells requires a multi-faceted and systematic approach. This guide provides a logical and experimentally robust framework to move from broad cellular observations to the identification and validation of specific molecular targets. Based on the extensive literature on quinoline derivatives, it is plausible that this compound will exhibit potent anticancer activity through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade. The successful execution of the described protocols will provide a comprehensive understanding of its therapeutic potential and pave the way for further preclinical and clinical development.

References

-

Vaidya, A. & Chawla, R. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30436-30459. [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

-

Singh, R., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 6(10), 1042-1046. [Link]

-

S. Mondal, et al. (2021). Target identification of anticancer natural products using a chemical proteomics approach. RSC Chemical Biology, 2(4), 1033-1051. [Link]

-

Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

-

Zhang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

Chen, Y.-L., et al. (2012). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 17(11), 13459-13470. [Link]

-

Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

Sources

- 1. ijmphs.com [ijmphs.com]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 4-chloro-6-methoxyquinoline-3-carboxylic acid

Introduction

4-chloro-6-methoxyquinoline-3-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore in drug discovery, exhibiting a broad range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in pharmaceutical development. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the molecular structure and purity of this compound. This guide offers an in-depth technical overview of the multifaceted spectroscopic characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this target molecule.

Molecular Structure and Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. This compound (C₁₁H₈ClNO₃, Molecular Weight: 237.64 g/mol ) possesses several key functional groups that will give rise to characteristic spectroscopic signals:

-

Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

-

Carboxylic Acid (-COOH): A proton-donating group that exhibits distinct IR and NMR signals.

-

Methoxy Group (-OCH₃): An electron-donating group with characteristic proton and carbon signals in NMR.

-

Chloro Group (-Cl): An electron-withdrawing substituent on the quinoline ring.

Caption: Workflow for the NMR spectroscopic analysis of an organic compound.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice for carboxylic acids as it can solubilize polar compounds and the acidic proton is often observable. [1] * Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any insoluble impurities. [1]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

-

If necessary, perform 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous signal assignment.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The chemical shifts (δ) are influenced by the electronic environment of the protons. The quinoline ring protons will appear in the aromatic region, with their specific shifts determined by the effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.9 | Singlet (s) | - | Adjacent to the nitrogen atom and deshielded by the carboxylic acid group. |

| H-5 | ~8.1 | Doublet (d) | ~9.0 | Part of the benzene ring, ortho to the ring fusion. |

| H-7 | ~7.8 | Doublet of doublets (dd) | ~9.0, ~2.5 | Coupled to H-5 and H-8. |

| H-8 | ~7.5 | Doublet (d) | ~2.5 | Ortho to the electron-donating methoxy group, showing a characteristic small coupling. |

| -OCH₃ | ~4.0 | Singlet (s) | - | Protons of the methoxy group. |

| -COOH | >13.0 | Broad Singlet (br s) | - | Acidic proton, chemical shift can be concentration-dependent. [1] |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~168 | Carbonyl carbon of the carboxylic acid. |

| Quaternary Carbons (C-3, C-4, C-4a, C-6, C-8a) | ~120 - 160 | Their exact shifts are influenced by the attached substituents. C-6 will be shifted downfield due to the attached oxygen. |

| Aromatic CH Carbons (C-2, C-5, C-7, C-8) | ~105 - 150 | C-2 will be significantly deshielded by the adjacent nitrogen. C-8 will be shielded by the methoxy group. |

| -OCH₃ | ~56 | Carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: FTIR Analysis (Solid Sample)

For solid samples, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method are commonly used. [2]The thin solid film method is also a viable and simple alternative. [3][4]

Caption: Workflow for FTIR analysis of a solid sample.

Detailed Steps (KBr Pellet Method):

-

Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry, spectroscopic grade KBr. [2]2. Pellet Formation: Transfer the ground mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~3050 | C-H stretch | Aromatic | C-H stretching of the quinoline ring. |

| ~2950, ~2850 | C-H stretch | Methoxy | Asymmetric and symmetric stretching of the methyl group. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong absorption characteristic of a carbonyl group in a carboxylic acid. |

| ~1600, ~1480 | C=C stretch | Aromatic | Skeletal vibrations of the quinoline ring. |

| ~1250 | C-O stretch | Aryl ether & Carboxylic Acid | Stretching vibrations of the C-O bonds. |

| ~830 | C-Cl stretch | Aryl chloride | C-Cl stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights. Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Impact (EI) can be employed. [5][6][7]

Experimental Protocol: Mass Spectrometry

Caption: General workflow for Mass Spectrometry analysis.

Detailed Steps (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Detection: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺˙ or [M+H]⁺): The molecular weight of this compound is 237.64. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks (corresponding to ³⁵Cl and ³⁷Cl isotopes).

-

In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 238.

-

In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 236.

-

-

Key Fragmentation Pathways:

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment ion by the loss of 44 Da. [8] * Loss of •OCH₃: Cleavage of the methoxy group can result in the loss of a methoxy radical (31 Da).

-

Loss of HCl: Elimination of HCl (36.5 Da) is also a possible fragmentation pathway.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring. [9][10][11]

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution with a concentration that results in a maximum absorbance between 0.2 and 1.0 for accurate measurements according to the Beer-Lambert Law. [12]2. Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it and place it in the sample compartment.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Predicted UV-Vis Absorption Data

The quinoline ring system is expected to exhibit multiple absorption bands in the UV region corresponding to π → π* electronic transitions. The exact positions and intensities of these bands will be influenced by the substituents. Generally, quinoline derivatives show two or three main absorption bands. For this compound, the following absorptions can be anticipated:

-

λ_max ~230-250 nm: Corresponding to a π → π* transition of the benzenoid system.

-

λ_max ~320-350 nm: A longer wavelength absorption band due to the extended conjugation of the quinoline system, which may be red-shifted (bathochromic shift) due to the presence of the auxochromic methoxy group. [13]

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust and definitive characterization of its molecular structure. Each technique offers complementary information, and together they form a self-validating system for structural elucidation and purity assessment. The predicted spectral data and outlined protocols in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and development of quinoline-based compounds.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- ASTM International. (1960). A Technique for Preparing Solid Organic Samples for Infrared Analysis.

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 135(3), 1-2.

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.

-

ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Jim Clark. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Weng, G., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(10), 2269–2278.

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. eu-opensci.org [eu-opensci.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

From Fever Bark to Targeted Therapeutics: A Technical Guide to the Discovery and Historical Synthesis of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its journey, from the bitter bark of the South American Cinchona tree to the core of modern targeted therapies, is a testament to centuries of scientific inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of quinoline carboxylic acids, a class of compounds that continues to yield profound therapeutic potential. We will delve into the foundational discoveries rooted in natural products, dissect the classical synthetic methodologies that unlocked the potential of this scaffold, and provide field-proven insights into the causality behind experimental choices. This guide is designed for the practicing scientist, offering not just a historical narrative, but a practical understanding of the chemistry that has shaped a vital area of drug discovery.

Part 1: The Natural Genesis - Cinchona Alkaloids and the Dawn of Quinoline Chemistry

The story of quinoline is inextricably linked to the fight against malaria. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1] Jesuit missionaries introduced this "fever tree" bark to Europe in the 17th century, where it became a crucial, albeit crude, remedy for malaria.[2] The empirical use of cinchona bark spurred a desire to isolate its active principles, a pivotal moment in the transition from herbalism to modern pharmacology.

In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary alkaloid responsible for the bark's antimalarial properties: quinine.[3][4] This landmark achievement not only provided a purified, quantifiable therapeutic agent but also a complex molecular puzzle that would intrigue chemists for generations. The quinine molecule, with its fused quinoline and quinuclidine rings, became a prime target for structural elucidation and, eventually, total synthesis. The uncertainties of a supply chain dependent on the cultivation and harvesting of Cinchona trees further fueled the drive to develop synthetic alternatives.[5] This economic and logistical imperative was a major catalyst for the development of synthetic organic chemistry in the 19th century.

Part 2: The Classical Era - Forging the Quinoline Ring in the Laboratory

The late 19th century witnessed a flurry of innovation in synthetic organic chemistry, with the construction of the quinoline ring system becoming a central theme. These classical "named reactions," while often requiring harsh conditions, laid the fundamental groundwork for the synthesis of a vast array of quinoline derivatives, including the medicinally crucial carboxylic acid variants.

The Skraup Synthesis (1880): A Fiery Beginning

The Skraup synthesis is one of the oldest and most direct methods for the preparation of the parent quinoline ring.[6] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[7]

Causality Behind Experimental Choices:

-

Glycerol and Sulfuric Acid: The choice of concentrated sulfuric acid is twofold. Firstly, it acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. Secondly, the strongly acidic medium facilitates the subsequent cyclization step.

-

The Oxidizing Agent: The initial reaction produces a 1,2-dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it can also serve as a solvent at the high reaction temperatures.[8] However, arsenic acid is often preferred as it leads to a less violent reaction.[6]

-

Reaction Moderators: The Skraup reaction is notoriously exothermic and can proceed with dangerous vigor.[7] To control the reaction rate, moderators such as ferrous sulfate are often added.[6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process over a longer period.[8]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Apparatus: A large-volume, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents:

-

Aniline (1.0 mol)

-

Nitrobenzene (0.25 mol)

-

Glycerol (3.0 mol)

-

Concentrated Sulfuric Acid (2.0 mol)

-

Ferrous sulfate heptahydrate (as a moderator)

-

-

Procedure:

-

To the flask, add the aniline, nitrobenzene, and glycerol.

-

Begin vigorous stirring and cautiously add the concentrated sulfuric acid in small portions through the dropping funnel. The mixture will become hot.

-

After the addition of sulfuric acid is complete, add the ferrous sulfate.

-

Heat the mixture to initiate the reaction. Once the reaction begins (indicated by a rapid increase in temperature and refluxing), remove the external heating. The reaction is self-sustaining.

-

After the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours to ensure completion.

-

Cool the mixture and dilute with water.

-

Make the solution strongly alkaline with sodium hydroxide solution to liberate the quinoline from its salt.

-

Perform steam distillation to isolate the crude quinoline.

-

Purify the quinoline by fractional distillation.

-

Diagram: Skraup Synthesis Workflow

Caption: A general workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction (1881): A Versatile Modification

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[9] This method offers greater versatility in the substitution pattern of the resulting quinoline ring.[10]

Causality Behind Experimental Choices:

-

α,β-Unsaturated Carbonyls: The use of pre-formed α,β-unsaturated carbonyl compounds, as opposed to generating acrolein in situ, allows for the introduction of substituents on the pyridine ring of the quinoline product.

-

Acid Catalysis: Both Brønsted acids (like HCl or H₂SO₄) and Lewis acids (like SnCl₄ or Sc(OTf)₃) can be used to catalyze the reaction.[11] The acid promotes the initial Michael addition of the aniline to the unsaturated carbonyl and facilitates the subsequent cyclization and dehydration steps. The choice of acid can influence reaction rates and yields.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Aniline (1.0 mol)

-

Crotonaldehyde (1.2 mol)

-

Concentrated Hydrochloric Acid (2.0 mol)

-

-

Procedure:

-

Combine the aniline and concentrated hydrochloric acid in the flask and cool in an ice bath.

-

Slowly add the crotonaldehyde to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 6-8 hours.

-

Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Diagram: Doebner-von Miller Reaction Mechanism

Caption: The mechanistic pathway of the Doebner-von Miller reaction.

The Friedländer Synthesis (1882): A Convergent Approach

The Friedländer synthesis is a highly convergent method for producing substituted quinolines, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12] The reaction can be catalyzed by either acid or base.[13]

Causality Behind Experimental Choices:

-

Convergent Strategy: This method is powerful because it brings together two pre-functionalized fragments, allowing for a high degree of control over the substitution pattern of the final quinoline product.

-

Catalyst Choice: The choice between acid and base catalysis depends on the specific substrates.[14] Base catalysis (e.g., NaOH, KOH) promotes the initial aldol-type condensation, while acid catalysis (e.g., H₂SO₄, p-TsOH) can facilitate both the condensation and the subsequent cyclization/dehydration.[15]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reagents:

-

2-Aminobenzaldehyde (1.0 eq)

-

Acetophenone (1.1 eq)

-

Potassium hydroxide (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve the 2-aminobenzaldehyde and acetophenone in ethanol in the flask.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

If precipitation occurs, filter the solid product and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Syntheses Yielding Quinoline Carboxylic Acids: Pfitzinger and Doebner Reactions

While the previously mentioned methods are general for quinoline synthesis, the Pfitzinger and Doebner reactions are particularly important as they directly yield quinoline carboxylic acids, key intermediates in the development of many pharmaceuticals.

The Pfitzinger Reaction (1886): This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a quinoline-4-carboxylic acid.[16]

Causality Behind Experimental Choices:

-

Isatin as a Precursor: Isatin serves as a convenient and stable precursor to the required 2-aminophenylglyoxylic acid.

-

Strong Base: A strong base, such as potassium hydroxide, is essential for the initial step of the reaction: the hydrolytic cleavage of the amide bond in isatin to open the five-membered ring and form the keto-acid intermediate.[16]

The Doebner Reaction (1887): Not to be confused with the Doebner-von Miller reaction, this is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[17]

Causality Behind Experimental Choices:

-

Pyruvic Acid: Pyruvic acid serves as the three-carbon component that ultimately forms positions 2, 3, and 4 of the quinoline ring, with its carboxyl group remaining at the 4-position.

-

One-Pot Synthesis: The convergence of three readily available components in a single pot makes this an efficient, though sometimes low-yielding, method for accessing quinoline-4-carboxylic acids.[17]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reagents:

-

Isatin (1.0 eq)

-

Acetophenone (1.1 eq)

-

Potassium hydroxide (3.0 eq)

-

Ethanol/Water (solvent mixture)

-

-

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water in the flask.

-

Add the isatin and acetophenone to the basic solution.

-

Heat the mixture at reflux for 12-24 hours.[18]

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and extract with diethyl ether to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol.

-

The Combes and Gould-Jacobs Reactions: Building Substituted Quinolines

The Combes Quinoline Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a β-diketone to form 2,4-disubstituted quinolines.[19]

Causality Behind Experimental Choices:

-

β-Diketones: The use of a β-diketone allows for the straightforward introduction of two substituents at the 2- and 4-positions of the quinoline ring.

-

Acid Catalyst: A strong acid, typically concentrated sulfuric acid, is required to catalyze the cyclization and dehydration of the intermediate enamine.[20]

The Gould-Jacobs Reaction (1939): This reaction is a multi-step process for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), often with a carboxylic acid ester at the 3-position. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[21][22]

Causality Behind Experimental Choices:

-

Thermal Cyclization: The key step is a 6-electron electrocyclization that requires significant thermal energy (often >250 °C).[23] This is typically achieved by heating in a high-boiling solvent like diphenyl ether or by using microwave irradiation, which can dramatically reduce reaction times.[24]

-

Substrate Scope: The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which influences the regioselectivity of the cyclization.[21]

Part 3: Comparative Analysis and Conclusion

The classical methods for synthesizing quinoline carboxylic acids each present a unique set of advantages and limitations. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

| Synthesis Method | Key Reactants | Primary Product Type | Advantages | Disadvantages |